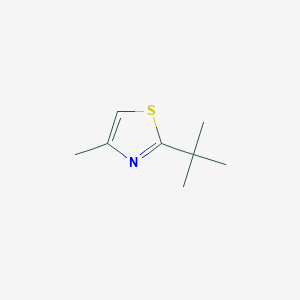

2-tert-Butyl-4-methyl-1,3-thiazole

Description

Propriétés

IUPAC Name |

2-tert-butyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-6-5-10-7(9-6)8(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLNOHLYSPQOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343134 | |

| Record name | 2-tert-Butyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15679-14-8 | |

| Record name | 2-(1,1-Dimethylethyl)-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiazole Derivatives

This section compares 2-tert-Butyl-4-methyl-1,3-thiazole with structurally related thiazoles, focusing on substituent effects, physicochemical properties, and biological activities. Key compounds for comparison include derivatives with variations in alkyl, halogen, and functional group substitutions.

Table 1: Structural and Physicochemical Comparison

Key Observations

Electron-donating groups (e.g., methyl, tert-butyl) increase ring electron density, whereas electron-withdrawing substituents (e.g., nitro, chloromethyl) enhance electrophilicity .

Reactivity and Synthetic Utility :

- Chloromethyl-substituted derivatives (e.g., 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride) are highly reactive, serving as intermediates for further functionalization .

- In contrast, tert-butyl groups require specialized reagents (e.g., tert-butyl halides) for introduction, often involving cyclocondensation reactions .

Biological Activity: Thiazoles with bulky alkyl groups (e.g., tert-butyl, butyl) exhibit enhanced antifungal and antiviral activities compared to smaller substituents, likely due to improved membrane penetration and target binding . Amino-substituted thiazoles (e.g., 2-amino-4-phenyl-1,3-thiazole) demonstrate superior hydrogen-bonding interactions with enzymes, correlating with antimicrobial efficacy .

Applications :

- Volatile derivatives like 4-ethyl-2-methyl-1,3-thiazole are utilized in flavor formulations due to low molecular weight and high volatility .

- Hydrophilic salts (e.g., hydrochlorides) improve aqueous solubility, critical for drug delivery .

Research Findings and Case Studies

Case Study 1: Antifungal Activity of tert-Butyl-Substituted Thiazoles

A phthalimide-thiazole hybrid (2-[4-tert-butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione) demonstrated potent antifungal activity against Candida albicans, attributed to the combined effects of the tert-butyl group (enhanced lipophilicity) and the thiazole-phthalimide scaffold (target binding) .

Case Study 2: Reactivity of Chloromethyl Derivatives

4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride was used to synthesize α-dichlorinated sulfonyl derivatives, which showed antiproliferative effects on HepG2 cells. The chloromethyl group facilitated nucleophilic substitution reactions, enabling rapid derivatization .

Q & A

Q. What are the common synthetic routes for 2-tert-Butyl-4-methyl-1,3-thiazole, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using α-halo ketones or thioureas. For this compound, a Hantzsch thiazole synthesis approach is often employed. Key steps include:

- Reacting tert-butyl thiourea with α-bromo ketones (e.g., 3-bromo-2-butanone) in ethanol under reflux.

- Optimizing reaction temperature (70–90°C) and solvent polarity to enhance cyclization efficiency.

- Purification via column chromatography using hexane/ethyl acetate gradients (3:1 to 1:1) to isolate the product.

Critical parameters include stoichiometric ratios of reagents, reaction time (6–12 hours), and inert atmosphere (N₂) to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR :

- The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm (9H).

- The methyl group on the thiazole ring resonates at δ 2.4–2.6 ppm (3H, s).

- Thiazole protons (C5-H) show signals at δ 7.1–7.3 ppm (1H, s).

- ¹³C NMR :

- The tert-butyl carbon is observed at δ 28–30 ppm, with the quaternary carbon at δ 35–37 ppm.

- Thiazole ring carbons appear between δ 120–160 ppm.

- IR :

- Stretching vibrations for C=N (1550–1600 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the thiazole core.

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. What strategies are effective in optimizing the inhibitory activity of this compound derivatives against specific enzyme targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Introduce electron-withdrawing groups (e.g., halogens) at the C4 position to enhance binding to enzyme active sites (e.g., cytochrome P450 or kinases).

- Modify the tert-butyl group to smaller substituents (e.g., isopropyl) to reduce steric hindrance and improve substrate access .

- Enzyme Assays :

- Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) to quantify inhibition constants (Kᵢ).

- Compare IC₅₀ values across derivatives to identify optimal substituents .

Q. How can computational modeling aid in understanding the structure-activity relationship of this compound in antimicrobial applications?

- Methodological Answer :

- Molecular Docking :

- Simulate binding poses with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp27 in E. coli DHFR) .

- MD Simulations :

- Perform 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate ligand-protein complex rigidity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Meta-Analysis :

- Compare experimental conditions (e.g., bacterial strains, assay pH, and incubation time) to identify variability sources. For example, discrepancies in antifungal activity may arise from differences in fungal species (e.g., C. albicans vs. A. fumigatus) .

- Dose-Response Validation :

- Re-test disputed compounds under standardized protocols (CLSI guidelines) to confirm MIC (Minimum Inhibitory Concentration) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.